molecular formula C8H10O2S B12636371 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol CAS No. 1428233-90-2

6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol

Cat. No.: B12636371
CAS No.: 1428233-90-2
M. Wt: 170.23 g/mol
InChI Key: HPTLJNXKVWNABK-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol is a heterocyclic compound that features a fused ring system combining a thiophene and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as conductive polymers or sensors.

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
  • 6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylacetic acid
  • N-[(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]-4-sulfamoyl-1-piperidinecarboxamide

Uniqueness

6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol is unique due to its specific structural features and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7,9H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTLJNXKVWNABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1SC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250082
Record name 4H-Thieno[3,2-c]pyran-4-methanol, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428233-90-2
Record name 4H-Thieno[3,2-c]pyran-4-methanol, 6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428233-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thieno[3,2-c]pyran-4-methanol, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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